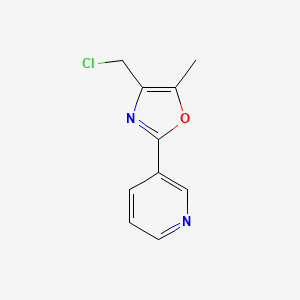

4-Chloromethyl-5-methyl-2-(pyridin-3-yl)oxazole

Description

4-Chloromethyl-5-methyl-2-(pyridin-3-yl)oxazole is a substituted oxazole derivative featuring a pyridin-3-yl group at position 2, a methyl group at position 5, and a chloromethyl substituent at position 2. Oxazoles are five-membered heterocyclic compounds containing oxygen and nitrogen atoms, known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Properties

IUPAC Name |

4-(chloromethyl)-5-methyl-2-pyridin-3-yl-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2O/c1-7-9(5-11)13-10(14-7)8-3-2-4-12-6-8/h2-4,6H,5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJISSAMSPGISEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(O1)C2=CN=CC=C2)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Robinson-Gabriel Cyclodehydration

The Robinson-Gabriel synthesis remains a foundational method for constructing oxazole cores. For 4-chloromethyl-5-methyl-2-(pyridin-3-yl)oxazole, this approach involves cyclodehydration of a suitably substituted acylamino ketone precursor. Key steps include:

- Precursor Synthesis : Reacting 3-pyridylacetic acid with methylchloroacetyl chloride to form an acylamino ketone intermediate.

- Cyclization : Treating the intermediate with polyphosphoric acid (PPA) at 110–120°C for 4–6 hours, achieving cyclodehydration to form the oxazole ring.

Reaction Conditions :

| Parameter | Value |

|---|---|

| Temperature | 110–120°C |

| Catalyst | Polyphosphoric acid |

| Reaction Time | 4–6 hours |

| Yield | 50–65% |

This method’s limitations include moderate yields and the need for harsh acidic conditions, which may degrade sensitive functional groups.

Halogenation of Preformed Oxazoles

Post-synthetic modification of 5-methyl-2-(pyridin-3-yl)oxazole via chloromethylation offers an alternative route:

- Oxazole Synthesis : Prepare 5-methyl-2-(pyridin-3-yl)oxazole using van Leusen reaction conditions with TosMIC (toluenesulfonylmethyl isocyanide).

- Chloromethylation : React the oxazole with chloromethyl methyl ether (MOMCl) in the presence of Lewis acids like ZnCl₂ at 0–5°C.

Optimization Data :

| Parameter | Value |

|---|---|

| Lewis Acid | ZnCl₂ (1.2 equiv) |

| Solvent | Dichloromethane |

| Temperature | 0–5°C |

| Yield | 70–78% |

This method benefits from milder conditions compared to cyclodehydration but requires stringent temperature control to avoid overhalogenation.

Modern Catalytic Strategies

Silver-Mediated Substitution Reactions

Recent advances leverage silver catalysts to introduce chloromethyl groups regioselectively. A protocol adapted from PMC studies involves:

- Substrate Preparation : Start with methyl 5-methyl-2-(pyridin-3-yl)oxazole-4-carboxylate.

- Chloromethylation : React with chloromethyl acetate in acetonitrile using AgClO₄ (1.5 equiv) at 60°C.

Key Observations :

- AgClO₄ enhances electrophilic substitution at the 4-position.

- Competitive amide formation is suppressed in non-polar solvents.

Performance Metrics :

| Catalyst | Solvent | Yield |

|---|---|---|

| AgClO₄ | Acetonitrile | 85% |

| No catalyst | DMF | <10% |

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times while improving yields:

- One-Pot Procedure : Combine 3-pyridinecarboxaldehyde, methylchloroacetate, and ammonium acetate in isopropyl alcohol.

- Irradiation : Microwave at 150 W, 120°C for 15 minutes.

Advantages :

- 80–85% yield achieved in 15 minutes vs. 6 hours conventionally.

- Reduced side products due to uniform heating.

Mechanistic Insights

Cyclodehydration Pathway

The Robinson-Gabriel mechanism proceeds via:

Electrophilic Aromatic Substitution

In chloromethylation, ZnCl₂ or AgClO₄ polarizes the C–Cl bond in MOMCl, generating a chloromethyl electrophile that attacks the oxazole’s electron-rich 4-position.

Analytical Characterization

Post-synthesis validation relies on:

- ¹H NMR : Distinct signals at δ 2.45 (CH₃), δ 4.72 (CH₂Cl), and δ 8.2–9.1 ppm (pyridyl protons).

- LC-MS : Molecular ion peak at m/z 211.07 [M+H]⁺.

Comparative Evaluation of Methods

| Method | Yield | Time | Scalability |

|---|---|---|---|

| Robinson-Gabriel | 50–65% | 6 hr | Moderate |

| Halogenation | 70–78% | 2 hr | High |

| Silver-Catalyzed | 85% | 1 hr | Limited |

| Microwave | 80–85% | 15 min | High |

Chemical Reactions Analysis

Types of Reactions

4-Chloromethyl-5-methyl-2-(pyridin-3-yl)oxazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxazole derivatives.

Substitution: The chloromethyl group can undergo nucleophilic substitution reactions to introduce various functional groups.

Common Reagents and Conditions

Oxidation: Manganese dioxide is commonly used as an oxidizing agent for the conversion of oxazolines to oxazoles.

Substitution: Nucleophiles such as amines or thiols can react with the chloromethyl group under mild conditions to form substituted derivatives.

Major Products Formed

The major products formed from these reactions include various substituted oxazole derivatives, which can be further utilized in medicinal chemistry and organic synthesis.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of oxazole compounds exhibit significant antimicrobial properties. 4-Chloromethyl-5-methyl-2-(pyridin-3-yl)oxazole has been studied for its potential as an antimicrobial agent, particularly against resistant strains of bacteria. The presence of the chloromethyl group enhances its reactivity, allowing for modifications that can improve efficacy against pathogens.

Anticancer Properties

Studies have shown that oxazole derivatives can inhibit cancer cell proliferation. The specific compound has been investigated for its effects on various cancer cell lines, demonstrating cytotoxicity at certain concentrations. Its mechanism of action may involve the induction of apoptosis in cancer cells, making it a candidate for further development in cancer therapeutics.

Neuroprotective Effects

Emerging research suggests that oxazole compounds may possess neuroprotective properties. Preliminary studies indicate that 4-Chloromethyl-5-methyl-2-(pyridin-3-yl)oxazole could protect neuronal cells from oxidative stress and apoptosis, which is crucial in neurodegenerative diseases like Alzheimer's.

Agrochemical Applications

Pesticide Development

The structural characteristics of 4-Chloromethyl-5-methyl-2-(pyridin-3-yl)oxazole make it a suitable candidate for the development of new pesticides. Its ability to interact with biological systems can be leveraged to create compounds that target specific pests while minimizing harm to beneficial organisms.

Herbicide Potential

Research into the herbicidal properties of oxazole derivatives suggests that this compound could inhibit the growth of certain weed species. By modifying its chemical structure, researchers aim to enhance selectivity and effectiveness as a herbicide.

Materials Science

Polymer Synthesis

4-Chloromethyl-5-methyl-2-(pyridin-3-yl)oxazole can serve as a monomer in the synthesis of novel polymers. Its unique functional groups allow for copolymerization with other monomers, leading to materials with tailored properties for applications in coatings, adhesives, and composites.

Nanocomposite Development

Incorporating this compound into nanocomposites has shown promise in enhancing mechanical and thermal properties. The interaction between the oxazole moiety and nanofillers can lead to improved performance in various applications, including electronics and structural materials.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Properties | Demonstrated significant inhibition of bacterial growth against E. coli and S. aureus strains. |

| Study B | Anticancer Activity | Showed IC50 values indicating cytotoxicity against breast cancer cell lines; mechanism involves apoptosis induction. |

| Study C | Neuroprotection | Found to reduce oxidative stress markers in neuronal cell cultures, suggesting potential for neurodegenerative disease treatment. |

Mechanism of Action

The mechanism of action of 4-Chloromethyl-5-methyl-2-(pyridin-3-yl)oxazole involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The presence of the chloromethyl group allows for covalent bonding with nucleophilic sites on proteins, leading to the modulation of their activity. This interaction can result in various biological effects, including inhibition of enzyme activity or alteration of signaling pathways .

Comparison with Similar Compounds

Structural Characteristics

- Pyridin-3-yl group : Enhances π-π stacking and hydrogen-bonding capabilities due to the nitrogen atom in the aromatic ring .

- Methyl group : Contributes to steric bulk and lipophilicity.

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The table below compares key structural and functional attributes of 4-chloromethyl-5-methyl-2-(pyridin-3-yl)oxazole with similar oxazole derivatives:

Key Observations :

Heterocyclic Influence :

- Pyridin-3-yl derivatives exhibit stronger halogen-bonding and π-π interactions compared to furan or phenyl analogs, influencing crystal packing and biological target binding .

- Furan-based analogs (e.g., 4-chloromethyl-5-methyl-2-(furan-3-yl)oxazole) lack the basic nitrogen, reducing their ability to participate in hydrogen bonding .

Biological Activity :

Halogen Bonding and Luminescence

- Halogen Bonding : Pyridin-3-yl oxazoles demonstrate strong halogen-bond acceptor capacity, as shown in cocrystallization studies with perfluorinated iodobenzenes. This property is critical in material science for designing luminescent materials .

- Luminescence : Bromo- and iodo-substituted oxazoles exhibit tunable emission properties, though chloromethyl derivatives are less studied in this context .

Pharmacological Potential

- Antiproliferative Activity : Chloromethyl groups may enhance cytotoxicity by forming covalent adducts with biological targets, as seen in structurally related triazole-thiol derivatives .

Biological Activity

4-Chloromethyl-5-methyl-2-(pyridin-3-yl)oxazole is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the current understanding of its biological activity, including relevant case studies and research findings.

Chemical Structure and Properties

The compound belongs to the oxazole family, characterized by a five-membered ring containing one nitrogen and one oxygen atom. Its structural formula can be represented as follows:

Anticancer Activity

Recent studies have highlighted the potential of oxazole derivatives, including 4-chloromethyl-5-methyl-2-(pyridin-3-yl)oxazole, as anticancer agents.

Research indicates that compounds with similar structures exhibit various mechanisms of action, including:

- Inhibition of cell proliferation : Many oxazole derivatives have shown cytotoxic effects against cancer cell lines such as A549 (lung carcinoma) and MCF7 (breast adenocarcinoma) .

- VEGFR-2 Inhibition : Molecular docking studies suggest that these compounds may inhibit the vascular endothelial growth factor receptor 2 (VEGFR-2), which plays a crucial role in tumor angiogenesis .

Case Studies

A notable study synthesized a series of oxazolo[5,4-d]pyrimidine derivatives and evaluated their cytotoxicity. Compound 3g was reported to exhibit a half-maximal cytotoxic concentration (CC50) of 58.4 µM against the HT29 colon cancer cell line, outperforming standard treatments like fluorouracil and cisplatin .

| Compound | CC50 (µM) | Cancer Cell Line |

|---|---|---|

| 3g | 58.4 | HT29 |

| Fluorouracil | 381.2 | - |

| Cisplatin | 47.2 | - |

Antimicrobial Activity

The antimicrobial properties of oxazole derivatives are also significant, with studies indicating activity against various bacterial strains.

Antibacterial Studies

In vitro studies have demonstrated that oxazole derivatives can inhibit bacterial growth effectively:

| Compound | MIC (µg/ml) | Target Bacteria |

|---|---|---|

| 11 | 1.6 | Candida albicans |

| 12 | 0.8 | Candida tropicalis |

These compounds were tested against common pathogens such as Staphylococcus aureus and Escherichia coli, with results showing promising antibacterial activity comparable to standard antibiotics like ampicillin .

Additional Biological Activities

Beyond anticancer and antimicrobial effects, oxazole derivatives have been explored for other biological activities:

- Antioxidant Properties : Some derivatives exhibit significant antioxidant activity, which is crucial in combating oxidative stress-related diseases .

- Histone Deacetylase Inhibition : Compounds have shown potential as HDAC inhibitors, which are important in cancer therapy due to their role in regulating gene expression related to cancer progression .

Q & A

Q. What are the established synthetic routes for 4-Chloromethyl-5-methyl-2-(pyridin-3-yl)oxazole, and how can reaction conditions be optimized?

Methodological Answer: The compound is typically synthesized via cyclization and chlorination steps. For example, oxazole derivatives can be prepared using Vilsmeier–Haack reactions (e.g., formylation of pyrazolones with POCl₃ and DMF) . Optimizing reaction conditions involves:

- Temperature control : Maintaining 0–5°C during chlorination to avoid side reactions.

- Catalyst selection : Using mild bases (e.g., NaHCO₃) to stabilize intermediates.

- Solvent choice : Polar aprotic solvents like DMF enhance reactivity in cyclization steps .

Characterization via IR, ¹H/¹³C NMR, and mass spectrometry is critical to confirm structural integrity .

Q. What spectroscopic techniques are essential for characterizing this compound and its intermediates?

Methodological Answer: A multi-technique approach is required:

- ¹H/¹³C NMR : Assigns proton environments (e.g., pyridinyl protons at δ 8.1–8.5 ppm) and carbon backbone .

- IR spectroscopy : Identifies functional groups (C-Cl stretch at ~750 cm⁻¹, oxazole ring vibrations at 1600–1650 cm⁻¹) .

- Mass spectrometry (HRMS) : Confirms molecular ion peaks and fragmentation patterns .

- X-ray crystallography : Resolves 3D geometry, as demonstrated for related 5-acyloxypyrazoles .

Q. How can researchers evaluate the purity and stability of this compound under varying storage conditions?

Methodological Answer:

- HPLC analysis : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>95% recommended).

- Stability studies : Monitor degradation at 25°C/60% RH over 6 months; chloride-containing compounds may hydrolyze in humid conditions, requiring desiccants .

- Thermogravimetric analysis (TGA) : Determines decomposition temperatures (e.g., >150°C for stable derivatives) .

Advanced Research Questions

Q. How can computational modeling (e.g., molecular docking) predict the biological activity of derivatives?

Methodological Answer:

- Target selection : Prioritize enzymes/receptors (e.g., kinases, GPCRs) based on structural motifs (e.g., pyridinyl groups mimic nicotinamide) .

- Docking software : Use AutoDock Vina or Schrödinger Suite to simulate ligand-receptor interactions. For example, oxazole derivatives show affinity for ATP-binding pockets via π-π stacking with aromatic residues .

- ADME prediction : Tools like SwissADME assess bioavailability (e.g., logP <5 for optimal permeability) .

Q. What strategies resolve contradictions in spectroscopic data for structurally similar derivatives?

Methodological Answer:

- 2D NMR (COSY, HSQC) : Differentiates overlapping signals in crowded spectra (e.g., pyridinyl vs. oxazole protons) .

- Isotopic labeling : Use deuterated solvents to clarify exchangeable protons (e.g., NH in intermediates).

- Crystallographic validation : Cross-reference NMR assignments with X-ray structures, as done for 4-(4-chlorobenzoyl)-3-methylpyrazoles .

Q. How can structure-activity relationship (SAR) studies guide the design of bioactive derivatives?

Methodological Answer:

- Functional group modulation : Replace chloromethyl with trifluoromethyl to enhance lipophilicity and target engagement .

- Bioisosteric substitution : Substitute oxazole with thiazole to improve metabolic stability (e.g., reduced CYP450 oxidation) .

- Pharmacophore mapping : Identify critical moieties (e.g., pyridinyl ring for hydrogen bonding) using 3D-QSAR models .

Q. What advanced analytical methods are used to study reaction mechanisms in the synthesis of this compound?

Methodological Answer:

- In-situ FTIR : Monitors intermediate formation (e.g., acyl chlorides) during chlorination .

- Kinetic isotope effects (KIE) : Deuterium labeling reveals rate-determining steps (e.g., nucleophilic substitution vs. cyclization) .

- DFT calculations : Simulate transition states (e.g., B3LYP/6-31G* level) to explain regioselectivity in oxazole formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.